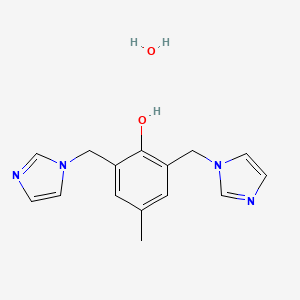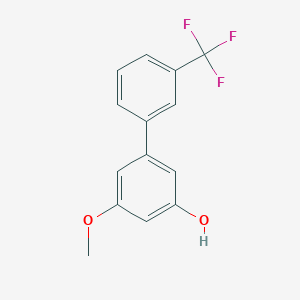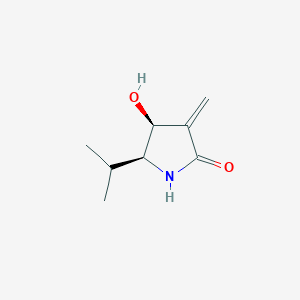
(4S,5S)-4-Hydroxy-3-methylidene-5-(propan-2-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5S)-4-Hydroxy-3-methylidene-5-(propan-2-yl)pyrrolidin-2-one is a chiral compound with a unique structure that includes a hydroxyl group, a methylidene group, and a pyrrolidinone ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4-Hydroxy-3-methylidene-5-(propan-2-yl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an α,β-unsaturated carbonyl compound can lead to the formation of the pyrrolidinone ring. The hydroxyl and methylidene groups can be introduced through subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like crystallization and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5S)-4-Hydroxy-3-methylidene-5-(propan-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The methylidene group can be reduced to a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated pyrrolidinone derivative.
Substitution: Formation of various substituted pyrrolidinone derivatives.
Aplicaciones Científicas De Investigación
(4S,5S)-4-Hydroxy-3-methylidene-5-(propan-2-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4S,5S)-4-Hydroxy-3-methylidene-5-(propan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxyl and methylidene groups play a crucial role in binding to enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(4R,5R)-4-Hydroxy-3-methylidene-5-(propan-2-yl)pyrrolidin-2-one: A stereoisomer with different spatial arrangement of atoms.
4-Hydroxy-3-methylidene-5-(propan-2-yl)pyrrolidin-2-one: A compound lacking specific stereochemistry.
4-Hydroxy-3-methyl-5-(propan-2-yl)pyrrolidin-2-one: A compound with a methyl group instead of a methylidene group.
Uniqueness
(4S,5S)-4-Hydroxy-3-methylidene-5-(propan-2-yl)pyrrolidin-2-one is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of both hydroxyl and methylidene groups also contributes to its distinct chemical properties and reactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
916823-75-1 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
(4S,5S)-4-hydroxy-3-methylidene-5-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H13NO2/c1-4(2)6-7(10)5(3)8(11)9-6/h4,6-7,10H,3H2,1-2H3,(H,9,11)/t6-,7-/m0/s1 |
Clave InChI |
VQTWFVBKLAZKJZ-BQBZGAKWSA-N |
SMILES isomérico |
CC(C)[C@H]1[C@H](C(=C)C(=O)N1)O |
SMILES canónico |
CC(C)C1C(C(=C)C(=O)N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


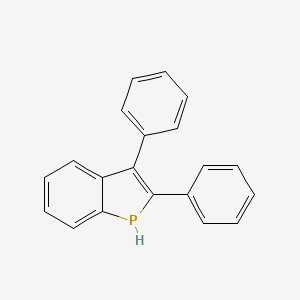
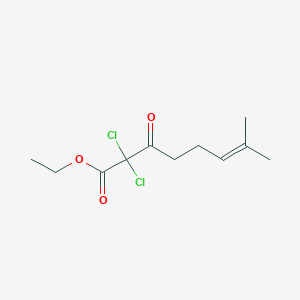
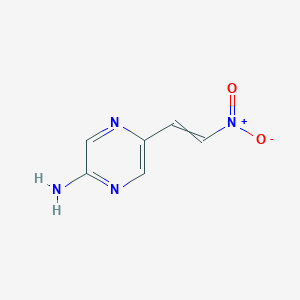
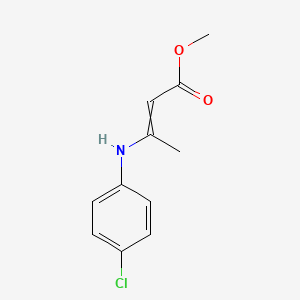
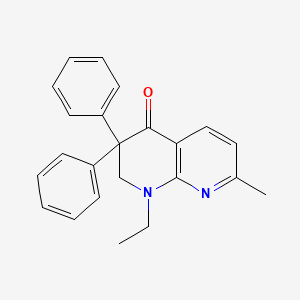
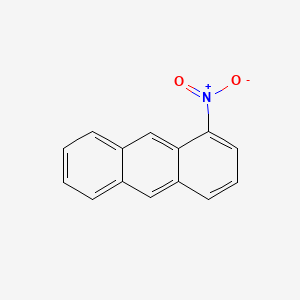
![2-{(2R)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14175331.png)
![[1,1'-Biphenyl]-4-sulfonamide, N-(cyanomethyl)-](/img/structure/B14175332.png)
![N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14175345.png)


![1-[1-Benzyl-4-(benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14175363.png)
